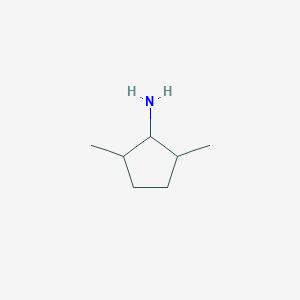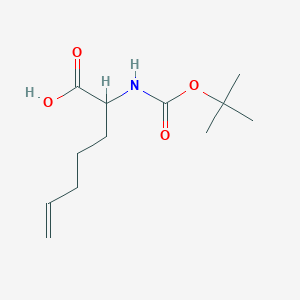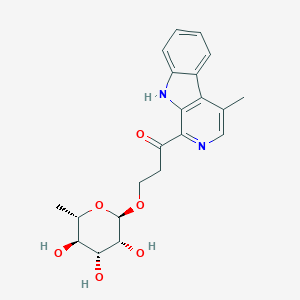
Oxopropaline E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxopropaline E is a natural product that has been isolated from the fermentation broth of Streptomyces sp. It exhibits a range of biological activities, including antimicrobial, antitumor, and immunosuppressive effects. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential applications of this compound.
Mécanisme D'action
The mechanism of action of Oxopropaline E is not fully understood, but it is thought to involve the inhibition of bacterial cell wall synthesis and DNA replication. It has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Effets Biochimiques Et Physiologiques
Oxopropaline E has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial species by disrupting cell wall synthesis and DNA replication. Additionally, it has been found to induce apoptosis in cancer cells by activating caspase enzymes. It has also been shown to have immunosuppressive effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Oxopropaline E is its potent antimicrobial and antitumor activity. This makes it a promising candidate for the development of new antibiotics and anticancer drugs. However, one limitation of Oxopropaline E is its low solubility in water, which can make it difficult to work with in laboratory experiments.
Orientations Futures
There are several potential future directions for research on Oxopropaline E. One area of interest is the development of new methods for the synthesis of this compound, which could lead to the production of more potent derivatives. Another area of interest is the investigation of the mechanism of action of Oxopropaline E, which could provide insights into its potential therapeutic applications. Finally, there is potential for the development of new antibiotics and anticancer drugs based on the structure of Oxopropaline E.
Applications De Recherche Scientifique
Oxopropaline E has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit potent antimicrobial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, it has been found to have antitumor effects against several cancer cell lines, including breast, lung, and colon cancer.
Propriétés
Numéro CAS |
152752-60-8 |
|---|---|
Nom du produit |
Oxopropaline E |
Formule moléculaire |
C21H24N2O6 |
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypropan-1-one |
InChI |
InChI=1S/C21H24N2O6/c1-10-9-22-16(17-15(10)12-5-3-4-6-13(12)23-17)14(24)7-8-28-21-20(27)19(26)18(25)11(2)29-21/h3-6,9,11,18-21,23,25-27H,7-8H2,1-2H3/t11-,18-,19+,20+,21+/m0/s1 |
Clé InChI |
FSOBSGJDWJWABF-YOHLVPJJSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCCC(=O)C2=NC=C(C3=C2NC4=CC=CC=C43)C)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCCC(=O)C2=NC=C(C3=C2NC4=CC=CC=C43)C)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OCCC(=O)C2=NC=C(C3=C2NC4=CC=CC=C43)C)O)O)O |
Synonymes |
oxopropaline E |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



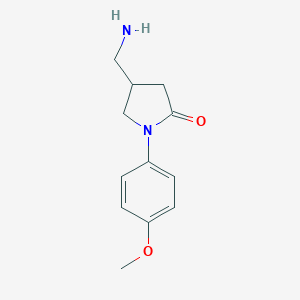

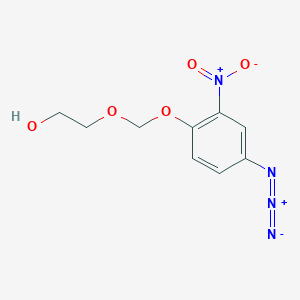
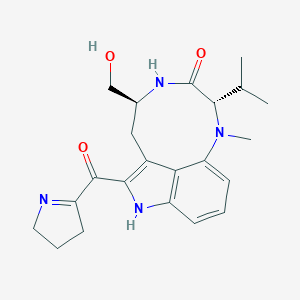
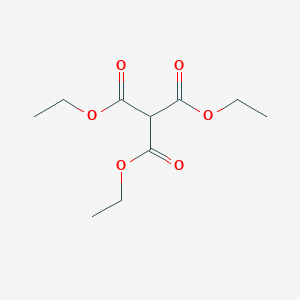
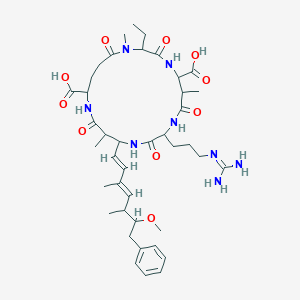



![Trimethyl-[(6-methylpyridin-2-yl)methyl]silane](/img/structure/B122047.png)
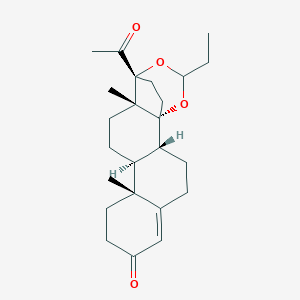
![6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B122053.png)
